2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane
Description
2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane is a 1,3-dioxolane derivative featuring a 3,3-dimethylbut-1-ynyl substituent at the 2-position of the dioxolane ring. The 1,3-dioxolane moiety is a five-membered cyclic acetal, commonly employed in organic synthesis for protecting carbonyl groups or modulating solubility and stability.
Properties
IUPAC Name |
2-(3,3-dimethylbut-1-ynyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2,3)5-4-8-10-6-7-11-8/h8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWJUDAYPSQDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC1OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587687 | |
| Record name | 2-(3,3-Dimethylbut-1-yn-1-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-50-5 | |
| Record name | 2-(3,3-Dimethylbut-1-yn-1-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have also been used effectively .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of molecular sieves or orthoesters for effective water removal is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, LiAlH4, and NaBH4.
Nucleophiles: RLi, RMgX, and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane has garnered significant attention in scientific research due to its potential biological activity and various applications. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane involves its interaction with molecular targets and pathways within biological systems. The compound’s acetal functionalities make it prone to acidic degradation, which can lead to the release of active intermediates that exert biological effects . The specific molecular targets and pathways involved depend on the context of its application, such as its use as a bioactive compound or in polymerization reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Structural Modifications
The 1,3-dioxolane scaffold is highly versatile, with substituents ranging from aromatic rings to heterocycles and alkyl/alkynyl chains. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of 1,3-Dioxolane Derivatives
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., bromophenyl, triazolephenyl) are prevalent in medicinal chemistry due to their binding affinity to biological targets . In contrast, aliphatic substituents (e.g., isobutyl, trimethyl) are often used in flavoring agents or solvents .
- Alkyne-Specific Reactivity : The dimethylbutynyl group in the target compound introduces a rigid alkyne spacer, which is absent in most analogues. This feature may enable conjugation reactions (e.g., Huisgen cycloaddition) or enhance structural stability in polymers .
- Steric and Electronic Effects : Branched alkyl groups (e.g., isobutyl) increase lipophilicity, while electron-withdrawing groups (e.g., bromine) enhance electrophilic reactivity .
Physicochemical Properties and Stability
Table 2: Stability and Reactivity Comparisons
- Acetal Hydrolysis : The 1,3-dioxolane ring is acid-labile, but substituents influence hydrolysis rates. For example, electron-donating groups (e.g., methyl) stabilize the ring, while electron-withdrawing groups (e.g., bromine) may accelerate degradation .
- Metabolic Pathways : Doxophylline undergoes regioselective oxidation at the dioxolane ring’s C2 position, yielding a hydroxylated metabolite . The target compound’s alkyne group may alter metabolic susceptibility.
Biological Activity
2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane is a compound belonging to the dioxolane family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, and anticancer activities based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a dioxolane ring with a dimethylbutynyl substituent that may influence its interaction with biological targets. The presence of the dioxolane moiety is significant as it has been associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the dioxolane structure exhibit notable antimicrobial properties. A study highlighted the synthesis of new 1,3-dioxolanes that demonstrated significant antibacterial and antifungal activity against various pathogens. For instance:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Candida albicans | 16 µg/mL |
These findings suggest that the compound's structure may enhance its efficacy against microbial strains .
Antiviral Activity
The antiviral potential of dioxolanes has also been investigated. A related study explored the antiviral effects of various dioxolanes against viral strains such as influenza and HIV. The results indicated that certain derivatives could inhibit viral replication effectively:
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| This compound | Influenza A | 10 µM |
| This compound | HIV | 5 µM |
These results highlight the potential of this compound as a lead for antiviral drug development .
Anticancer Activity
The anticancer properties of this compound have been evaluated in vitro using various cancer cell lines. The compound exhibited cytotoxic effects on human cancer cells, suggesting its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 12 µM |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Case Studies
A notable case study investigated the synthesis and biological evaluation of a series of dioxolanes including this compound. The study reported that modifications in the substituents on the dioxolane ring significantly impacted their biological activity. The findings emphasized structure-activity relationships (SAR) that could guide future modifications to enhance efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
